Boc-L-thiocitrulline-otbu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

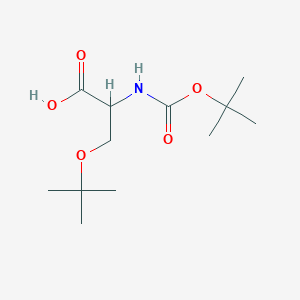

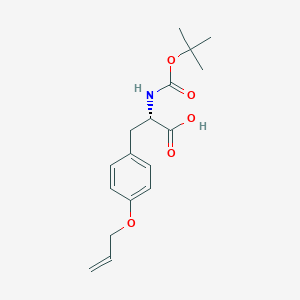

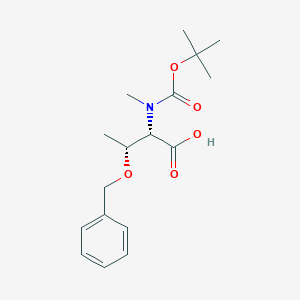

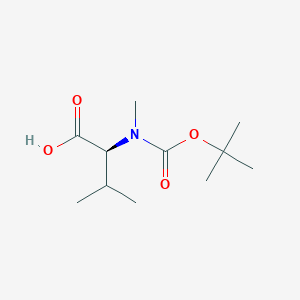

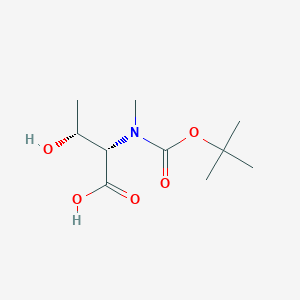

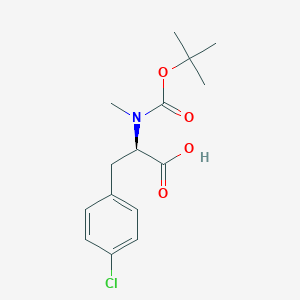

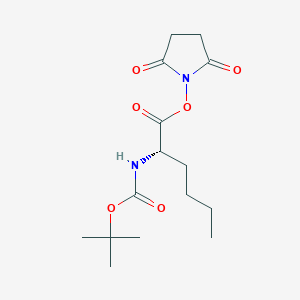

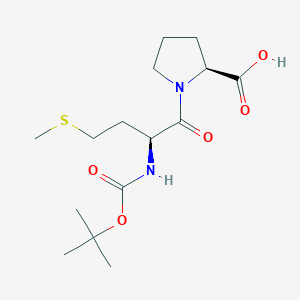

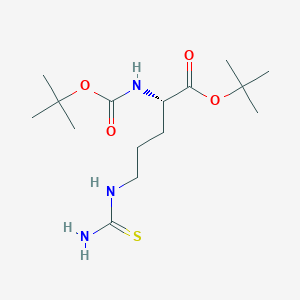

Boc-L-thiocitrulline-otbu is a chemical compound with the molecular formula C15H29N3O4S . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of Boc-L-thiocitrulline-otbu consists of 15 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The InChI key is BZCHKHCGOVKYIY-JTQLQIEISA-N .Physical And Chemical Properties Analysis

Boc-L-thiocitrulline-otbu has a molecular weight of 347.48 . It is recommended to be stored in a refrigerated environment . The exact mass is 347.18800 and the LogP value is 3.15080 .Applications De Recherche Scientifique

Opioid Receptor Selectivity : Boc-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) is identified as a potent, highly delta-opioid receptor-selective competitive antagonist, demonstrating significant selectivity ratios in various assays (Rónai et al., 1995).

Peptidomimetics in Opioid Receptors : The compound Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu), related to Boc-L-thiocitrulline-otbu, is noted for its high affinity and selectivity for opioid δ receptors, demonstrating its potential as a peptidomimetic in receptor studies (Roques, 1992).

Cardioprotective Agent : A novel tetrapeptide derivative, Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu (PEP1261), shows promise as a cardioprotective agent in isoproterenol-induced myocardial necrosis in rats, suggesting its potential in cardiovascular research (Manikandan et al., 2002).

Inhibitors of Nitric Oxide Synthase : N(delta)-(4,5-Dihydrothiazol-2-yl)ornithine, a heterocyclic analogue of L-thiocitrulline, has been identified as a potent inhibitor of various nitric oxide synthase isoforms, with potential implications in the study of NO synthesis and its regulation (Ulhaq et al., 1999).

Polypeptide Synthesis : The synthesis of partially protected peptides, including sequences like Boc—Asp(OtBu)—Ser—Ser-Thr-Ser-Ala-Ala-OH, is significant in the study of protein structure and function, as well as in the development of therapeutic peptides (Hoogerhout et al., 2010).

Inhibition of P-glycoprotein : N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu, a compound structurally related to Boc-L-thiocitrulline-otbu, has been shown to inhibit the drug efflux occurring through P-glycoprotein, a multidrug resistance protein, suggesting applications in cancer treatment (Arnaud et al., 2010).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Boc-L-thiocitrulline-otbu primarily targets the Nitric Oxide Synthase (NOS) . NOS is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

This interaction could lead to changes in the production of nitric oxide, thereby influencing various biological processes .

Biochemical Pathways

The specific biochemical pathways affected by Boc-L-thiocitrulline-otbu are not well-documented. Given its target, it is likely to influence pathways involving nitric oxide production and signaling. Nitric oxide plays a role in various processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given its target, it is likely to influence cellular processes involving nitric oxide, such as cell signaling, immune response, and vascular tone .

Action Environment

Like many other compounds, factors such as temperature, ph, and presence of other molecules could potentially influence its action .

Propriétés

IUPAC Name |

tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCHKHCGOVKYIY-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCNC(=S)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427154 |

Source

|

| Record name | BOC-L-THIOCITRULLINE-OTBU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-thiocitrulline-otbu | |

CAS RN |

133565-49-8 |

Source

|

| Record name | BOC-L-THIOCITRULLINE-OTBU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.